4-叠氮丁-1-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

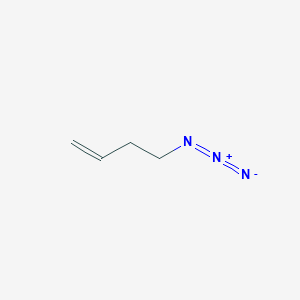

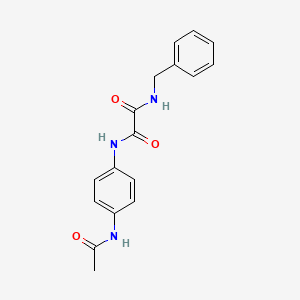

4-Azidobut-1-ene is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .

Molecular Structure Analysis

4-Azidobut-1-yne can exist in five distinct conformations denoted GG, GG0, GA, AG and AA according to the gauche and anti conformation around C–C and the C–N bonds, respectively .科学研究应用

植物生理学中的光敏衍生物

Hallahan 等人 (1988) 的一项研究合成了植物中赤霉素生物合成的抑制剂矮壮素的光敏叠氮衍生物。该衍生物有效抑制大南瓜无细胞制剂中 ent-卡乌烯的氧化,表明其在植物生理学研究中的潜在用途。

红外和拉曼光谱分析

Gatial 等人 (1995) 对与 4-叠氮丁-1-烯密切相关的化合物 4-叠氮丁-1-炔的红外和拉曼光谱进行了研究。他们的研究 Gatial 等人 (1995) 涉及记录各种状态和温度下的光谱,为类似化合物的构象分析提供了有价值的信息。

磁化学中的配体场

Schweinfurth 等人 (2015) 探索了 Co(II)-叠氮配合物中叠氮配体的配体场。他们的研究 Schweinfurth 等人 (2015) 提供了对键合参数和磁各向异性的见解,突出了叠氮配体在磁化学中作为强 σ 和 π 给体的作用。

肽构象中的红外探测

Lee 等人 (2012) 利用 4-叠氮脯氨酸衍生物探测了胶原中的聚脯氨酸 II 构象。他们的研究 Lee 等人 (2012) 证明了叠氮构型影响分子内相互作用,这对于理解蛋白质结构、功能和动力学至关重要。

有机化学中的合成和反应性

Lotuzas 等人 (2022) 使用 4-异氰丁-1-烯研究了 2-乙酰-3-甲基吡咯的稳定质子异构体的合成和反应性。他们的研究结果 Lotuzas 等人 (2022) 探索了分子对酸、碱和氧化剂的反应性,为有机化学应用做出了贡献。

作用机制

Target of Action

4-Azidobut-1-ene is primarily used in the field of biochemistry for the labeling of RNA . The primary targets of this compound are the 5’-capped RNAs in eukaryotic cells . These RNA molecules play a crucial role in various biological processes, including protein synthesis and regulation of gene expression .

Mode of Action

The compound interacts with its targets through a chemo-enzymatic approach based on bioorthogonal chemistry . A trimethylguanosine synthase is engineered to transfer a terminal azido moiety to the 5’-cap of the RNA . This azido group can then be further modified using strain-promoted azide–alkyne cycloaddition (SPAAC) .

Biochemical Pathways

The biochemical pathway affected by 4-Azidobut-1-ene involves the methylation of proteins . Protein methyltransferases (PMTs) play critical roles in multiple biological processes . The compound is used in a technology known as Bioorthogonal Profiling of Protein Methylation (BPPM), where a S-adenosyl-L-methionine (SAM) analogue cofactor can be utilized by multiple rationally engineered PMTs to label substrates of the corresponding native PMTs .

Pharmacokinetics

Its use in biochemical research suggests that it can be incorporated into rna at specific sites during enzymatic rna synthesis .

Result of Action

The result of 4-Azidobut-1-ene’s action is the specific labeling of RNA molecules . This allows for the study of complex phenomena like the trafficking of mRNA, which leads to subcellular mRNA localization . It also enables the identification of the nonhistone targets of PMTs .

Action Environment

The action of 4-Azidobut-1-ene can be influenced by various environmental factors. For instance, the compound has been shown to successfully react in the lysate of PC3 cells, a human prostate cancer cell line . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular environment .

属性

IUPAC Name |

4-azidobut-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-3-4-6-7-5/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZXVUUKGSCUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobut-1-ene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate](/img/structure/B2446070.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)

![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)